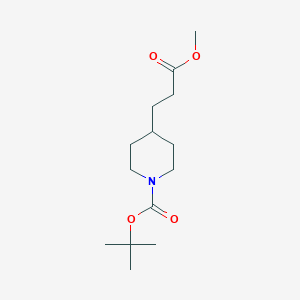

Methyl N-Boc-4-piperidinepropionate

Übersicht

Beschreibung

Methyl N-Boc-4-piperidinepropionate is a compound often used as a building block in organic synthesis and pharmaceutical research. This compound is valuable due to its functional groups and piperidine structure.

Synthesis Analysis

- Matulevičiūtė et al. (2021) describe the synthesis of similar compounds, focusing on the development of novel heterocyclic amino acids in their N-Boc protected ester form, useful as achiral and chiral building blocks (Matulevičiūtė et al., 2021).

- Wang Qian-y (2015) reports the synthesis of N-Boc-1,2,3,5-tetrahydro spiro [ benzo [ c] azepine-4,2-piperidine] using 1-Boc-piperidine-2-carboxylic acid methyl ester as a raw material, which is relevant to the synthesis methods of similar compounds (Wang Qian-y, 2015).

Molecular Structure Analysis

- Janani et al. (2020) conducted a comprehensive study on the molecular structure of a similar compound, 1-Benzyl-4-(N-Boc-amino)piperidine, using spectroscopic techniques and Density Functional Theory (DFT) (Janani et al., 2020).

Chemical Reactions and Properties

- Alegret et al. (2007) focus on the asymmetric synthesis of trans-methylpipecolic acids, highlighting the chemical reactions and properties of piperidine derivatives (Alegret et al., 2007).

- Sheikh et al. (2012) discuss the synthesis of pharmaceutically relevant piperidines, providing insight into the chemical reactions and properties of compounds like Methyl N-Boc-4-piperidinepropionate (Sheikh et al., 2012).

Physical Properties Analysis

- Khan et al. (2013) report on the molecular structure of a compound synthesized by a reaction involving piperidine, which can provide insights into the physical properties of similar compounds (Khan et al., 2013).

Chemical Properties Analysis

- Kim and Hall (2016) optimized a Pd-catalyzed enantioselective borylative migration of an N-Boc-4-piperidone derivative, relevant for understanding the chemical properties of Methyl N-Boc-4-piperidinepropionate (Kim & Hall, 2016).

- Bailey et al. (2002) investigated the enantioselective deprotonation of N-Boc-piperidine, providing insights into its chemical properties (Bailey et al., 2002).

Wissenschaftliche Forschungsanwendungen

Enhancing Enantioselectivity in Synthesis

The enantioselective synthesis of piperidine-based structures, including Methyl N-Boc-4-piperidinepropionate derivatives, is critical for producing compounds with specific stereochemical configurations. Techniques such as kinetic resolution using n-BuLi with sparteine for N-Boc-2-aryl-4-methylenepiperidines demonstrate how enantioenriched materials can be obtained. These methods afford high enantiomeric ratios and allow further functionalization of piperidines without loss of enantiopurity, underscoring the importance of such approaches in synthesizing chiral drug intermediates (Choi et al., 2022).

Safety And Hazards

The safety information for “Methyl N-Boc-4-piperidinepropionate” includes the following hazard statements: H315-H319-H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDYQFGCHAJYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936703 | |

| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-Boc-4-piperidinepropionate | |

CAS RN |

162504-75-8 | |

| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

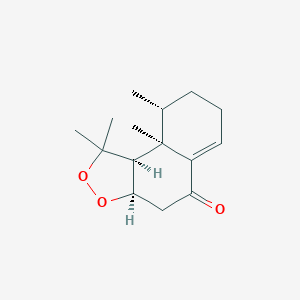

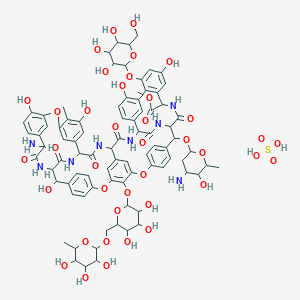

![3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B31653.png)